benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with the molecular formula C30H22O5 and a molecular weight of 462.4927 . This compound features a benzofuran core, which is a heterocyclic structure known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as microwave-assisted synthesis (MWI), which offers high yields and fewer side reactions . The use of advanced techniques like free radical cyclization cascades can also facilitate the construction of complex benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert double bonds into single bonds.
Common Reagents and Conditions
Oxidation: NBS in the presence of light or heat.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides with nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzylic bromides.
Reduction: Saturated hydrocarbons.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has various applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, leading to biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to undergo nucleophilic substitution at the benzylic position also plays a role in its reactivity and biological activity .
Comparison with Similar Compounds
Benzyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with other benzofuran derivatives, such as:
Benzyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: Similar structure but with a tert-butyl group instead of a biphenyl group.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex benzofuran derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H22O5 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C30H22O5/c31-29(34-19-22-7-3-1-4-8-22)20-33-25-15-16-26-27(18-25)35-28(30(26)32)17-21-11-13-24(14-12-21)23-9-5-2-6-10-23/h1-18H,19-20H2/b28-17- |
InChI Key |
JFTOALRBJGKTNR-QRQIAZFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C5=CC=CC=C5)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C5=CC=CC=C5)O3 |
Origin of Product |
United States |
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